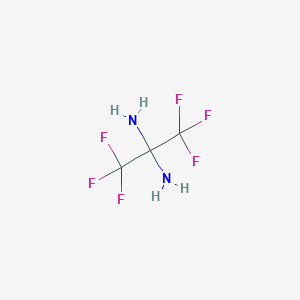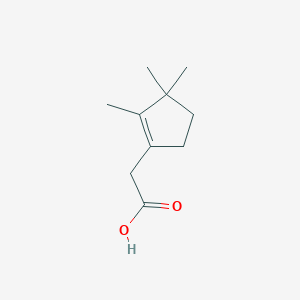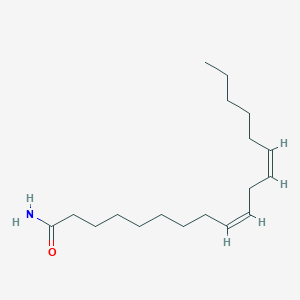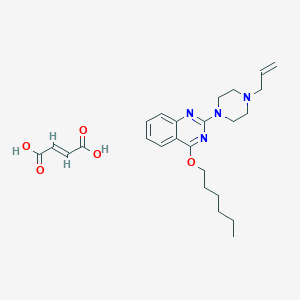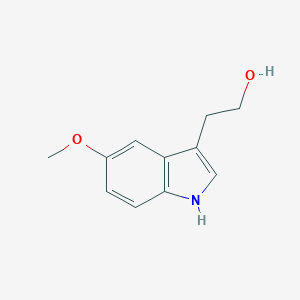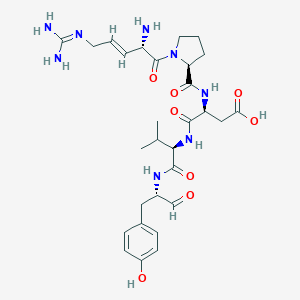
Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) or cRGDfVY is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug delivery, cancer therapy, and tissue engineering. This peptide is known for its ability to bind with high affinity to integrin receptors, which are involved in cell adhesion, migration, and signaling.
Scientific Research Applications
CRGDfVY has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of cRGDfVY is in the field of drug delivery. The peptide can be conjugated to drug molecules or nanoparticles to enhance their cellular uptake and target specific tissues or organs. cRGDfVY has also been investigated for its potential use in cancer therapy. The peptide can selectively bind to integrin receptors that are overexpressed in cancer cells, leading to increased cellular uptake of anticancer drugs and enhanced therapeutic efficacy. Additionally, cRGDfVY has been explored for its use in tissue engineering. The peptide can be immobilized onto biomaterials to promote cell adhesion and proliferation, leading to the formation of functional tissues.
Mechanism of Action
The mechanism of action of cRGDfVY is based on its ability to bind with high affinity to integrin receptors. Integrins are transmembrane proteins that play a crucial role in cell adhesion, migration, and signaling. cRGDfVY binds specifically to the αvβ3 and αvβ5 integrin receptors, which are overexpressed in cancer cells and angiogenic blood vessels. The binding of cRGDfVY to integrin receptors leads to the activation of intracellular signaling pathways that regulate cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cRGDfVY depend on the specific application and experimental conditions. In drug delivery, cRGDfVY can enhance the cellular uptake of drug molecules or nanoparticles, leading to increased therapeutic efficacy. In cancer therapy, cRGDfVY can selectively target cancer cells and angiogenic blood vessels, leading to enhanced anticancer activity. In tissue engineering, cRGDfVY can promote cell adhesion and proliferation, leading to the formation of functional tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of cRGDfVY is its high affinity and specificity for integrin receptors, which makes it a valuable tool for targeted drug delivery and cancer therapy. Additionally, cRGDfVY can be easily synthesized using SPPS and can be conjugated to various drug molecules or nanoparticles. However, there are also some limitations associated with the use of cRGDfVY in lab experiments. For example, the peptide can be degraded by proteases in vivo, which can limit its therapeutic efficacy. Additionally, the binding of cRGDfVY to integrin receptors can be affected by the presence of other ligands or competitive inhibitors.
Future Directions
There are several future directions that can be explored in the field of cRGDfVY research. One of the areas of interest is the development of novel drug delivery systems that utilize cRGDfVY for targeted delivery of therapeutic agents. Another area of interest is the investigation of cRGDfVY as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Additionally, the use of cRGDfVY in tissue engineering and regenerative medicine is an area of active research, with the aim of developing functional tissues and organs.
Synthesis Methods
The synthesis of cRGDfVY can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC). The purity and identity of the peptide are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
properties
CAS RN |
135680-82-9 |
|---|---|
Product Name |
Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) |
Molecular Formula |
C29H42N8O8 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2R)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H42N8O8/c1-16(2)24(27(44)34-18(15-38)13-17-7-9-19(39)10-8-17)36-25(42)21(14-23(40)41)35-26(43)22-6-4-12-37(22)28(45)20(30)5-3-11-33-29(31)32/h3,5,7-10,15-16,18,20-22,24,39H,4,6,11-14,30H2,1-2H3,(H,34,44)(H,35,43)(H,36,42)(H,40,41)(H4,31,32,33)/b5-3+/t18-,20-,21-,22-,24+/m0/s1 |
InChI Key |
LEQARIATTLCLEW-UUXWMSROSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](/C=C/CN=C(N)N)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(C=CCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(C=CCN=C(N)N)N |
sequence |
XPDVY |
synonyms |
c-APAVT cyclo(Arg-Pro-Asp-Val-Tyr) cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



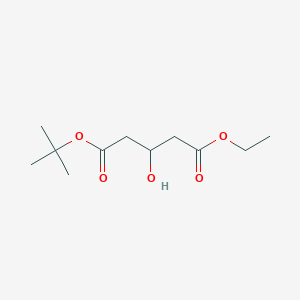

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

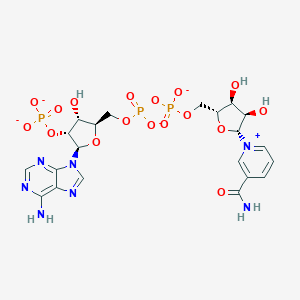
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
